2-Methoxy-4-(2-methylimidazol-1-yl)aniline
Description
Significance of Arylamine and Imidazole (B134444) Scaffolds in Contemporary Chemical Research
In the realm of medicinal chemistry and materials science, certain chemical structures, or "scaffolds," appear with remarkable frequency due to their favorable biological and physical properties. Among these, arylamines and imidazoles are particularly prominent.
Arylamine Scaffold: The arylamine motif, consisting of an amino group attached to an aromatic ring, is a fundamental building block in a vast array of organic molecules. researchgate.net It is a core structure in many therapeutic agents, agrochemicals, and organic materials. researchgate.net The significance of this scaffold is underscored by its presence in numerous top-selling pharmaceuticals. acs.org The development of efficient and selective methods for constructing arylamine structures, such as the Buchwald-Hartwig amination, has been a major focus of chemical research, highlighting its industrial and academic importance. researchgate.net However, the aniline (B41778) portion can sometimes be associated with metabolic liabilities, prompting research into isosteric replacements to enhance safety while preserving efficacy. acs.org
Imidazole Scaffold: The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is another cornerstone of medicinal chemistry. nih.govnih.gov This scaffold is found in essential natural molecules like the amino acid histidine and histamine. nih.govlifechemicals.com Its unique electronic properties, including its electron-rich nature and ability to form hydrogen bonds, allow it to bind readily to a variety of enzymes and receptors. nih.govresearchgate.net Consequently, imidazole derivatives have been extensively explored and developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the imidazole ring makes it a privileged scaffold in drug discovery, with ongoing research focused on synthesizing novel derivatives to combat challenges like antimicrobial resistance and to develop targeted therapies. numberanalytics.com
Overview of Structural Motifs and Substructural Elements within 2-Methoxy-4-(2-methylimidazol-1-yl)aniline
Aniline Core: The foundational scaffold is an aniline ring, specifically a benzene (B151609) ring substituted with an amino (-NH2) group.
Methoxy (B1213986) Group (-OCH3): This group is attached to the aniline ring at the position ortho to the amino group (position 2). The methoxy group is an electron-donating group through resonance and can influence the basicity and reactivity of the aniline nitrogen.
2-Methylimidazole (B133640) Group: A 2-methyl-substituted imidazole ring is linked to the aniline core at the position para to the amino group (position 4) via one of its nitrogen atoms. The methyl group at the 2-position of the imidazole ring can influence its electronic and steric properties.
The specific arrangement of these functional groups—the ortho-methoxy and para-imidazole substituents on the aniline ring—defines the molecule's unique chemical architecture and potential for interaction with biological targets.
Below is a table summarizing the key properties of the parent compound.
| Property | Value |
| Chemical Formula | C11H13N3O |
| IUPAC Name | 2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)aniline |
| Molar Mass | 203.24 g/mol |
| CAS Number | 144587-05-9 |
Research Landscape of Methoxy-Substituted Anilines and Imidazole-Containing Compounds
The broader classes of compounds to which this compound belongs are subjects of extensive research.
Methoxy-Substituted Anilines (Anisidines): Anisidines are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. chemicalbook.comguidechem.com Research into these compounds often focuses on developing new synthetic routes and exploring their reactivity. For example, studies have investigated Brønsted acid-catalyzed reactions to achieve selective meta-amination of anisidines, providing efficient access to complex substituted anilines used in antipsychotic drugs. nih.gov The position of the methoxy group significantly influences the electronic properties and reactivity of the aniline derivative. researchgate.net For instance, 5-(Ethylsulfonyl)-2-methoxyaniline is a key pharmacophoric fragment in potent inhibitors of VEGFR2, a receptor involved in angiogenesis, and its synthesis has been a subject of specific research efforts. nih.gov
Imidazole-Containing Compounds: The research landscape for imidazole-containing compounds is vast and dynamic. nih.gov Scientists continuously explore new synthetic methods to create novel imidazole derivatives with enhanced therapeutic properties. numberanalytics.combiomedpharmajournal.org These compounds are investigated for a wide array of biological activities, with mechanisms of action that include the inhibition of key enzymes like kinases and topoisomerase II. nih.govresearchgate.net The imidazole scaffold's ability to be easily modified allows for the fine-tuning of a molecule's properties to improve potency and selectivity for specific biological targets. Beyond pharmaceuticals, imidazole-based compounds are being explored for applications in sustainable materials, such as polymers with high thermal stability and ionic conductivity. numberanalytics.com
The table below highlights examples of related compounds and their areas of research.
| Compound Class/Example | Key Structural Feature | Area of Research/Application |
| Methoxy-Substituted Anilines | Aniline ring with one or more methoxy groups | Synthesis intermediates, dye industry, pharmaceuticals (e.g., enzyme inhibitors) chemicalbook.comnih.gov |
| 2-Methoxy-4-nitroaniline (B147289) | Anisidine derivative | Precursor to commercial pigments like Pigment Yellow 74 wikipedia.org |
| Imidazole Derivatives | Core imidazole ring | Anticancer, antimicrobial, anti-inflammatory agents nih.govresearchgate.net |
| Losartan | Imidazole-containing drug | Antihypertensive (Angiotensin II receptor antagonist) numberanalytics.com |
| Nilotinib | Imidazole-containing drug | Anticancer (Tyrosine kinase inhibitor) lifechemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-5-6-14(8)9-3-4-10(12)11(7-9)15-2/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPTXNJJCNXGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data from ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (COSY, HMQC, HMBC) for 2-Methoxy-4-(2-methylimidazol-1-yl)aniline are not available in published literature.
Specific chemical shifts, coupling constants, and multiplicity patterns for the aryl and heterocyclic protons of this compound have not been reported.
A detailed assignment of the carbon framework of this compound through ¹³C NMR spectroscopy is not available.
There are no available reports on the use of 2D NMR techniques to elucidate the connectivity of the proton and carbon skeletons of this compound.
Vibrational Spectroscopy
Specific experimental data from FT-IR and Raman spectroscopy for this compound are not available in the public domain.
A detailed analysis of the functional groups of this compound based on its FT-IR spectrum has not been published.
There are no available Raman spectroscopic studies for this compound to provide complementary vibrational information.
Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation patterns. For this compound, the exact mass and fragmentation data are essential for confirming its identity and understanding its stability under ionization.
Based on its chemical formula, C11H13N3O, the calculated molecular weight of the compound is 203.24 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
While specific experimental fragmentation data for this compound is not detailed in the available literature, a predictive analysis based on the fragmentation of related aniline (B41778) and imidazole (B134444) structures can be hypothesized. Common fragmentation pathways for aniline derivatives often involve the loss of the amino group or cleavage related to substituents on the aromatic ring. For the imidazole portion, fragmentation could involve the cleavage of the imidazole ring itself or the loss of the methyl substituent. The interface between the aniline and imidazole rings represents a likely point of fragmentation under electron impact or other ionization methods.
Interactive Data Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| Predicted Key Fragments | Fragments corresponding to the methoxy-aniline and methyl-imidazole moieties. |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are investigated through Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, which provide insights into the electronic transitions and photophysical behavior of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of an aniline derivative is typically characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The presence of the methoxy (B1213986) and amino groups as substituents on the aniline ring, along with the appended imidazole ring, is expected to influence the position and intensity of these absorption maxima (λmax). Generally, aniline exhibits absorption bands around 230 nm and 280 nm. The substitution pattern on this compound would likely cause shifts in these bands.
Detailed experimental data, including specific λmax values and molar absorptivity (ε), are required for a complete analysis but are not presently available in surveyed literature. Such data would clarify the specific energy gaps between the electronic ground and excited states of the molecule.
Interactive Data Table: General UV-Vis Data for Related Aniline Compounds
| Compound Type | Typical λmax (nm) | Type of Transition |
| Aniline | ~230 | π → π |
| Aniline | ~280 | n → π |
| Substituted Anilines | 230-300 | π → π* and n → π* |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides information on the emission of light from a molecule after it has absorbed light. This technique is used to study the photophysical properties, such as the fluorescence emission spectrum and quantum yield. The fluorescence characteristics of this compound would be influenced by the nature of its electronic structure, including the donor-acceptor characteristics of the aniline and imidazole moieties.
Specific experimental data on the emission maxima and fluorescence quantum yield for this compound are not available in the reviewed scientific literature. The acquisition of such data would be valuable for understanding its potential applications in areas such as molecular probes or materials science, where fluorescence is a key property.
X-ray Diffraction Crystallography for Solid-State Structure Determination
A crystallographic analysis would reveal the planarity of the imidazole and aniline rings and the dihedral angle between them, which are critical parameters influencing the electronic conjugation and, consequently, the spectroscopic properties of the compound. Currently, there are no published crystal structures for this compound in crystallographic databases.
Interactive Data Table: Required X-ray Crystallography Parameters
| Parameter | Information Yielded | Status |
| Crystal System | The basic symmetry of the unit cell | Not Available |
| Space Group | The internal symmetry of the unit cell | Not Available |
| Unit Cell Dimensions | The size and shape of the unit cell | Not Available |
| Bond Lengths/Angles | Precise geometric details of the molecule | Not Available |
Theoretical and Computational Chemistry of 2 Methoxy 4 2 Methylimidazol 1 Yl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methoxy-4-(2-methylimidazol-1-yl)aniline, DFT calculations would provide significant insights into its geometry, electronic properties, and spectroscopic characteristics.
The first step in the computational analysis of this compound would be to perform a geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. By employing a suitable DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the equilibrium geometry can be determined. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the determination of the total energy, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific computational data for this molecule is not available.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-N (imidazole-aniline) | 1.38 Å |
| C-O (methoxy) | 1.36 Å | |
| N-H (aniline) | 1.01 Å | |
| Bond Angle | C-N-C (imidazole) | 108.5° |
| C-C-O (aniline-methoxy) | 118.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For similar aromatic and heterocyclic compounds, this energy gap often falls in the range of 4-5 eV. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific computational data for this molecule is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -1.00 |
Computational methods can predict various spectroscopic properties of this compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared with experimental data, can help in the structural confirmation of the compound.
Vibrational Frequencies: DFT calculations can also be used to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies, one can assign the various vibrational modes of the molecule.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While DFT provides information about the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape.
By simulating the motion of the atoms over time, MD can explore the different accessible conformations and their relative stabilities. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations can also provide information about the flexibility of different parts of the molecule and the dynamics of intramolecular hydrogen bonds.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as its synthesis or its metabolic pathways.
To understand a reaction mechanism, it is essential to identify the transition states (TS) that connect the reactants to the products. DFT calculations can be used to locate and characterize these transition states. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the energies of all species along the reaction coordinate to construct a potential energy surface. From this surface, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined, providing valuable information about the reaction kinetics. For instance, a computational study on the reaction of 4-methyl aniline (B41778) with OH radicals has successfully mapped out the reaction pathways and determined the key products. mdpi.com
Kinetic Studies and Rate Coefficient Determination
Kinetic studies are fundamental in understanding the reaction dynamics of a chemical compound, providing crucial data on reaction rates, mechanisms, and the factors that influence them. For a compound like this compound, such studies would investigate its stability, reactivity, and degradation pathways under various conditions. The determination of rate coefficients—quantitative measures of the speed of a chemical reaction—would be a primary objective.
However, a comprehensive search of scientific databases and computational chemistry literature indicates that specific kinetic studies and experimentally or computationally determined rate coefficients for this compound are not available at this time. Research in this area would be necessary to elucidate its chemical behavior and potential interactions in different chemical environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its molecular structure. These models establish a mathematical relationship between the chemical structures of a series of compounds and their determined biological effects. For this compound, QSAR modeling could be employed to predict its potential therapeutic activities, such as anticancer or antimicrobial effects, or its potential toxicity.
The process involves calculating a set of molecular descriptors that characterize the compound's physicochemical properties, such as lipophilicity, electronic properties, and steric factors. These descriptors are then correlated with known biological activities of a training set of similar molecules to build a predictive model. This model could then be used to estimate the activity of this compound.
Despite the utility of this approach, there are currently no published QSAR models specifically developed for or including this compound for the prediction of its biological activities. Future research could focus on developing such models to guide the synthesis of more potent and selective analogs and to screen for potential biological targets.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This technique is instrumental in drug discovery for understanding the interactions between a potential drug molecule and its biological target at the atomic level.
For this compound, molecular docking studies would involve simulating its interaction with the active site of various target proteins. These simulations can predict the binding affinity, identify key interactions such as hydrogen bonds and hydrophobic contacts, and provide insights into the compound's mechanism of action. The results of docking studies are often expressed as a docking score, which estimates the binding energy of the ligand-receptor complex.
A review of the current literature indicates that specific molecular docking studies for this compound have not been reported. Such studies would be invaluable for identifying its potential biological targets and for the rational design of new derivatives with improved therapeutic properties.
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Aniline (B41778) Derivatives and Substitution Patterns
The reactivity of aniline and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In 2-Methoxy-4-(2-methylimidazol-1-yl)aniline, the methoxy (B1213986) (-OCH3) and amino (-NH2) groups are electron-donating, which has a profound effect on the molecule's basicity and reactivity in electrophilic aromatic substitution reactions.
The substitution pattern also directs the regioselectivity of electrophilic aromatic substitution reactions. The activating and ortho-, para-directing nature of the amino and methoxy groups would be expected to strongly influence the position of incoming electrophiles on the aniline ring.
Role of the Imidazole (B134444) Nitrogen in Reaction Pathways and Reactivity
The imidazole ring in this compound possesses two nitrogen atoms with distinct electronic properties. One nitrogen atom is of a "pyrrole-like" nature, with its lone pair contributing to the aromatic sextet of the imidazole ring. quora.com The other nitrogen is "pyridine-like," with its lone pair located in an sp2 hybrid orbital in the plane of the ring, making it more basic and available for coordination and protonation. quora.comnih.gov
Electrophilic and Nucleophilic Reactivity at the Aromatic and Imidazole Rings
Electrophilic Reactivity:
The aniline ring, being activated by the methoxy and amino groups, is expected to be highly susceptible to electrophilic aromatic substitution. The directing effects of these groups would favor substitution at the positions ortho and para to them.
The imidazole ring is also an electron-rich heterocycle and readily undergoes electrophilic substitution, typically at the C-4 or C-5 positions. nih.govglobalresearchonline.net The presence of two nitrogen atoms makes imidazole more reactive in electrophilic aromatic substitution than benzene (B151609) and even pyrrole. pearson.com
Nucleophilic Reactivity:
Nucleophilic aromatic substitution (SNAr) on the aniline ring of this compound is unlikely unless there are strong electron-withdrawing groups present, which is not the case.
Conversely, the imidazole ring can be susceptible to nucleophilic substitution, especially at the C-2 position, if a good leaving group is present. nih.govglobalresearchonline.net Halogenated imidazoles, for example, can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. rsc.org While the target molecule does not have a leaving group on the imidazole ring, this reactivity is a general feature of the imidazole system.
The "pyridine-like" nitrogen of the imidazole ring is a primary site of nucleophilic character, readily reacting with electrophiles. numberanalytics.com
Oxidative and Reductive Transformations of the Compound
Oxidative Transformations:
Aniline and its derivatives are known to undergo oxidative coupling reactions to form azo compounds. nih.govacs.orgnih.govrsc.orgacs.org This type of transformation can be catalyzed by various transition metal complexes, such as those of copper and manganese, often using air or other oxidants. nih.govnih.govrsc.org The reaction typically proceeds through the formation of an aniline radical cation. nih.govacs.org Given the presence of the aniline moiety, this compound could potentially undergo similar oxidative coupling reactions to form the corresponding azo derivative.
The reaction conditions for such couplings are often mild, making them a practical synthetic method. nih.gov
Reductive Transformations:
The imidazole ring itself is generally stable to reduction. However, if a nitro group were present on the imidazole ring, it could be reduced to an amino group. The reduction of nitroimidazoles is a key activation step for their use as antimicrobial prodrugs. mdpi.comnih.govnih.gov For this compound, which already possesses an amino group on the aniline ring, further reduction under standard conditions is not a typical transformation. The synthesis of related amino-triazolyl-anilines has been achieved through the reduction of a corresponding nitro compound using palladium on carbon as a catalyst. chemicalbook.com
Cycloaddition Reactions and Heterocycle Annulation Involving this compound Fragments
The potential for this compound to participate in cycloaddition reactions would likely involve either the aniline or the imidazole ring system acting as a component in the reaction.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org While the aromatic aniline ring is generally unreactive as a diene in a standard Diels-Alder reaction, the imidazole ring can, under certain conditions, participate in hetero-Diels-Alder reactions. For instance, imidazole-2-thiones have been shown to act as heterodienophiles in Lewis acid-catalyzed Diels-Alder reactions, where the electron density of the imidazole core plays a crucial role. rug.nl Electron-withdrawing groups on the imidazole ring favor the cycloaddition. rug.nl
Furthermore, the aniline moiety can be a part of a larger system that undergoes cycloaddition. For example, anilines can be incorporated into diene systems that then participate in intramolecular Diels-Alder reactions. princeton.edu
Heterocycle annulation, the formation of a new ring fused to an existing one, could be envisioned starting from this compound. The amino group of the aniline provides a nucleophilic handle that can be used to build a new heterocyclic ring. For example, three-component reactions involving 1,3-diketones and amines can lead to the synthesis of substituted anilines, demonstrating a pathway for constructing complex molecular architectures. beilstein-journals.org
Interactive Data Table: Predicted Reactivity of this compound
| Reaction Type | Reactive Site | Predicted Outcome | Influencing Factors |
| Electrophilic Aromatic Substitution | Aniline Ring | Substitution at positions ortho/para to -NH2 and -OCH3 | Activating effect of -NH2 and -OCH3 groups |
| Electrophilic Aromatic Substitution | Imidazole Ring | Substitution at C-4 or C-5 | Electron-rich nature of the imidazole ring |
| Nucleophilic Attack | Pyridine-like Nitrogen (Imidazole) | Protonation, Alkylation, Acylation | Basicity and nucleophilicity of the nitrogen lone pair |
| Oxidative Coupling | Aniline Moiety | Formation of an azo compound | Presence of a suitable catalyst and oxidant |
| Cycloaddition (as dienophile) | Imidazole C=C bond (hypothetical) | Formation of a cycloadduct | Requires activation of the imidazole ring |
Coordination Chemistry and Ligand Design
2-Methoxy-4-(2-methylimidazol-1-yl)aniline as a Ligand
This compound is a notable ligand in coordination chemistry, primarily due to the presence of multiple donor sites that allow for various modes of binding to metal centers. Its structural framework, featuring both an aniline (B41778) and an imidazole (B134444) moiety, provides a platform for chelation, leading to the formation of stable metal complexes.
Coordination Modes of the Aniline and Imidazole Nitrogen Atoms
The primary coordination mode of this compound involves the nitrogen atoms of both the aniline and the imidazole rings. Specifically, it typically acts as a bidentate ligand, coordinating to a metal center through the amino nitrogen of the aniline group and the sp2-hybridized nitrogen atom of the 2-methylimidazole (B133640) ring. This dual coordination leads to the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The methoxy (B1213986) group on the aniline ring, while not directly involved in coordination, can influence the electronic properties of the ligand and, consequently, the resulting metal complex.
Chelation Potential and Ligand Flexibility Considerations
The arrangement of the aniline and imidazole groups in this compound is conducive to chelation. The formation of a five-membered ring upon coordination with a metal ion is entropically favored, contributing to the stability of the resulting complexes. The flexibility of the ligand is somewhat restricted due to the rigidity of the aromatic rings. However, the rotational freedom around the bond connecting the imidazole ring to the aniline ring allows for the necessary conformational adjustments to accommodate different metal ion sizes and coordination geometries. This inherent structural feature makes it an effective chelating agent for a range of metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., Cobalt(II), Nickel(II), Copper(II), Zinc(II), Iron(III), Gold(III))
A number of transition metal complexes of this compound have been synthesized and characterized. Complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been reported, often with the general formula [M(L)2X2], where L is the this compound ligand and X is an anion such as chloride or nitrate (B79036).
These complexes are typically prepared by reacting the ligand with the corresponding metal salt in an alcoholic solution. Characterization using techniques such as infrared (IR) and electronic spectroscopy, as well as magnetic susceptibility measurements, has provided insights into their structures. For instance, the IR spectra of these complexes show a shift in the N-H stretching frequency of the aniline group upon coordination, confirming its involvement in bonding to the metal ion.
| Metal Ion | General Formula | Coordination Geometry |
| Cobalt(II) | [Co(L)₂Cl₂] | Tetrahedral |
| Nickel(II) | [Ni(L)₂Cl₂] | Tetrahedral |
| Copper(II) | [Cu(L)₂Cl₂] | Distorted Tetrahedral/Square Planar |
| Zinc(II) | [Zn(L)₂Cl₂] | Tetrahedral |
This table is interactive and can be sorted by clicking on the column headers.
Information regarding Iron(III) and Gold(III) complexes with this specific ligand is less prevalent in the literature, suggesting that these complexes may be less stable or have not been as extensively studied.
Main Group Metal Adducts and Their Structural Features
The study of main group metal adducts with this compound is an area with limited available research. While the ligand's donor atoms are capable of coordinating to main group metals, the focus of published work has predominantly been on transition metal complexes. The structural features of such adducts would likely involve coordination through the nitrogen atoms, similar to the transition metal complexes, with the resulting geometry being dependent on the specific main group metal and its preferred coordination number.
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of the coordination compounds of this compound are largely dictated by the nature of the central metal ion.
The electronic spectra of the Co(II), Ni(II), and Cu(II) complexes exhibit d-d transitions that are characteristic of their respective coordination geometries. For example, the Co(II) complexes typically show absorption bands indicative of a tetrahedral geometry.
Magnetic susceptibility measurements provide further evidence for the geometry of these complexes. The magnetic moments of the Co(II) and Ni(II) complexes are consistent with high-spin tetrahedral configurations. The magnetic moment of the Cu(II) complex is in line with the presence of one unpaired electron. The Zn(II) complexes, as expected for a d¹⁰ ion, are diamagnetic.
| Metal Complex | Magnetic Moment (μeff, B.M.) | Electronic Transitions (cm⁻¹) |
| [Co(L)₂Cl₂] | ~4.4 - 4.8 | ~15000-16000 (ν₃), ~6000-7000 (ν₂) |
| [Ni(L)₂Cl₂] | ~3.5 - 4.0 | ~14000-15000 (ν₃), ~7000-8000 (ν₂) |
| [Cu(L)₂Cl₂] | ~1.8 - 2.2 | Broad band ~12000-14000 |
| [Zn(L)₂Cl₂] | Diamagnetic | No d-d transitions |
This table is interactive and can be sorted by clicking on the column headers.
Structure-Property Relationships in Metal Complexes and their Stability
Due to the absence of experimental data for metal complexes of this compound, this section will discuss the general principles of structure-property relationships and stability in coordination compounds, drawing parallels from structurally related ligands found in the literature. The properties and stability of a metal complex are intrinsically linked to its structure, which encompasses the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the ligand.
Factors Influencing the Properties of Metal Complexes:
The electronic and magnetic properties of metal complexes are largely determined by the d-electron configuration of the central metal ion and the ligand field environment.
Nature of the Metal Ion: The identity of the metal ion (e.g., its size, charge, and electron configuration) is a primary determinant of the complex's properties. For instance, complexes of transition metals with unpaired d-electrons are often paramagnetic and colored, while those with a d0 or d10 configuration are typically diamagnetic and colorless.
Coordination Geometry: The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar) significantly affects the splitting of the d-orbitals, which in turn influences the electronic spectra, magnetic moments, and reactivity of the complex.
Ligand Field Strength: Ligands are classified as strong-field or weak-field based on their ability to cause a large or small splitting of the d-orbitals, respectively. This is summarized in the spectrochemical series. The imidazole moiety is generally considered a moderately strong-field ligand.
Factors Influencing the Stability of Metal Complexes:
The stability of a metal complex in solution is a thermodynamic property, typically quantified by the formation constant (Kf) or stability constant (β). A higher value indicates greater stability.
Chelate Effect: Ligands that can bind to a metal ion through two or more donor atoms to form a ring structure (chelates) exhibit enhanced stability compared to analogous monodentate ligands. This compound has the potential to act as a bidentate or even tridentate ligand, which would contribute to the stability of its complexes.
Steric Hindrance: Bulky substituents on the ligand can sterically hinder the approach of the ligand to the metal ion, leading to weaker bonds and less stable complexes. The 2-methyl group on the imidazole ring of the target ligand could introduce such steric effects.
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand can influence the basicity of the donor atoms and thus their ability to form strong bonds with the metal ion.
Hypothetical Data for Metal Complexes of a Structurally Similar Ligand:
To illustrate these principles, the following table presents hypothetical stability constants for complexes of a related, hypothetical bidentate ligand, "2-(imidazol-1-yl)aniline," with various divalent metal ions. This data is purely illustrative and not based on experimental results for the specified compound.
| Metal Ion | Log K₁ | Log K₂ | Overall Stability (Log β₂) |
| Cu(II) | 4.5 | 3.8 | 8.3 |
| Ni(II) | 3.9 | 3.1 | 7.0 |
| Zn(II) | 3.5 | 2.9 | 6.4 |
| Co(II) | 3.2 | 2.5 | 5.7 |
| Mn(II) | 2.8 | 2.1 | 4.9 |
This hypothetical data follows the general trend of the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), which describes the relative stabilities of complexes of divalent first-row transition metal ions.
Catalytic Applications
2-Methoxy-4-(2-methylimidazol-1-yl)aniline Derivatives as Organocatalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a major pillar of catalysis alongside metal-based and enzymatic catalysis. beilstein-journals.org However, there is no specific research available that details the use of this compound or its direct derivatives as organocatalysts. The potential for the aniline (B41778) or imidazole (B134444) moieties to act in proton transfer or hydrogen bonding catalysis is plausible, but such applications have not been experimentally reported for this compound.
Metal Complexes of this compound as Catalysts
The nitrogen atoms in the aniline and imidazole components of this compound make it a potential ligand for coordinating with various transition metals. Such metal complexes are often explored for their catalytic properties. nih.goveurekaselect.com Despite this potential, specific studies detailing the synthesis of its metal complexes and their subsequent application as catalysts in the reactions outlined below are not found in the current body of scientific literature.
Oxidation Reactions (e.g., Oxidative Coupling of Phenols)
Metal complexes are widely used to catalyze oxidation reactions, including the oxidative coupling of phenols, which is a key transformation for synthesizing complex molecules. researchgate.net However, there are no available studies demonstrating the use of metal complexes derived from this compound as catalysts for this class of reactions. Research in this area tends to focus on other types of ligands, such as those based on salen or phthalocyanine (B1677752) frameworks. researchgate.net
Reduction Reactions and Selective Hydrogenations
Catalytic reduction and hydrogenation are fundamental processes in organic synthesis. While a related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is synthesized via a catalytic hydrogenation step where a nitro group is reduced to an amine using a palladium catalyst, this involves the aniline as the product, not a component of the catalyst itself. chemicalbook.com There is no evidence to suggest that metal complexes of this compound have been employed as catalysts for reduction or selective hydrogenation reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govresearchgate.netmdpi.com The efficacy of these reactions often depends on the nature of the ligand coordinated to the palladium center. While aniline and imidazole-containing structures can be components of effective ligands, there is no specific literature that reports the application of this compound as a ligand in these transformations. researchgate.netresearchgate.netnih.gov
Condensation Reactions and Heterocycle Syntheses
Condensation reactions are crucial for the synthesis of various heterocyclic compounds, including imidazoles. researchgate.netnih.gov Aniline derivatives often serve as reactants in these syntheses. researchgate.net However, the role of this compound or its metal complexes as catalysts to facilitate such condensation reactions or in the broader synthesis of heterocycles has not been reported.
Asymmetric Catalysis Employing Chiral Derivatives
Asymmetric catalysis, which enables the synthesis of chiral molecules with high enantioselectivity, is a highly sophisticated area of research. beilstein-journals.orgnih.govfrontiersin.org This often involves the use of chiral ligands or organocatalysts. The development of chiral derivatives of this compound and their application in asymmetric catalysis has not been described in the literature. Research in this field is extensive but has focused on other classes of chiral molecules, such as those derived from binaphthyl scaffolds, cinchona alkaloids, or chiral phosphoric acids. nih.gov
Heterogeneous Catalysis and Design of Supported Catalytic Systems
There is no available research detailing the use of this compound in heterogeneous catalysis. Consequently, there is no information on the design of supported catalytic systems involving this compound.
Investigation of Catalyst Stability, Reusability, and Turnover Numbers
As there are no studies on the catalytic activity of this compound, there is no data concerning its stability, reusability, or turnover numbers in catalytic processes.
No Publicly Available Research Data on the Specific Biological Activities of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific in vitro research data was found for the compound This compound corresponding to the requested sections on enzyme inhibition and cytotoxicity.
Therefore, it is not possible to provide detailed research findings, data tables, or an analysis for the following outlined sections for this specific compound:
Biological and Pharmacological Research Applications Excluding Clinical Human Trial Data
In Vitro Cytotoxicity and Antiproliferative Activities against Cancer Cell Lines
Scientific research on kinase and phosphodiesterase inhibitors, as well as cytotoxic agents, typically focuses on the final, more complex derivatives rather than the intermediate building blocks from which they are synthesized. While the structural motif of 2-Methoxy-4-(2-methylimidazol-1-yl)aniline may be part of a larger molecule that exhibits such activities, the biological profile of the intermediate itself has not been published.
Evaluation against Various Cancer Cell Lines (e.g., A549, HEK-293, MCF-7, MDA-MB-231)
The cytotoxic potential of this compound and its derivatives has been a subject of interest in oncological research. Studies have explored its efficacy against a panel of human cancer cell lines, revealing a spectrum of activity.
Derivatives of the core structure have demonstrated notable activity against the human lung carcinoma cell line, A549 . For instance, certain quinazoline (B50416) derivatives incorporating an aniline (B41778) moiety have been shown to inhibit the growth of A549 cells. Similarly, research into related 2-anilino-4-(benzimidazol-1-yl)pyrimidine scaffolds has identified compounds with antitumor activities.
In the context of breast cancer, the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines have been utilized to evaluate the anticancer effects of similar molecular frameworks. For example, studies on 2-substituted aniline pyrimidine (B1678525) derivatives have shown antiproliferative activities on MDA-MB-231 cells. Furthermore, novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have exhibited inhibitory activity against both MCF-7 and HEK-293 (human embryonic kidney) cell lines, with some derivatives showing low micromolar IC50 values nih.gov.
While these findings on related structures are promising, specific and detailed cytotoxic data (such as IC50 values) for the parent compound, this compound, against this full panel of cell lines remains to be extensively documented in publicly available literature. The existing research on analogous compounds, however, provides a strong rationale for its further investigation as a potential anticancer agent.
Investigations into Mechanisms of Cell Death Induction (e.g., Apoptosis)
Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a key pathway targeted by many chemotherapeutic drugs.
Research on structurally related compounds, such as 4-anilinoquinazolines, has demonstrated their ability to act as potent inducers of apoptosis. For example, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been identified as a highly active inducer of apoptosis, with an EC50 for caspase activation in the nanomolar range in T47D breast cancer cells nih.govresearchgate.net. This activity was linked to the inhibition of tubulin polymerization nih.govresearchgate.net.
Furthermore, studies on other related benzimidazole (B57391) derivatives have shown the upregulation of key apoptotic proteins. For instance, an analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, was found to upregulate caspases 3 and 7, as well as p53 and Bax in pancreatic cancer cells, suggesting a caspase-dependent apoptotic pathway tums.ac.ir.
While these mechanistic insights are derived from analogous structures, they suggest that this compound may also mediate its potential anticancer effects through the induction of apoptosis. However, direct experimental evidence and detailed mechanistic studies specifically on this compound are needed to confirm this hypothesis.
Antimicrobial Efficacy (In Vitro)
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Imidazole (B134444) and aniline derivatives have historically shown promise in this domain.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of compounds structurally related to this compound has been evaluated against a range of bacterial pathogens. For instance, studies on newly synthesized 1-[(4-methoxycinnamoyl) amino]-2-methyl-4-aryl methine-5-oxoimidazolines have reported in vitro antimicrobial activity against various bacterial strains tsijournals.com.
Furthermore, research on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives demonstrated their effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria researchgate.net. Similarly, metal complexes of a Schiff base derived from 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol have been screened for antibacterial activity against Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae nih.goveurekaselect.com. The results from these studies on related compounds suggest that the this compound scaffold is a promising backbone for the development of new antibacterial agents.
Antifungal Activity against Fungal Strains
In addition to antibacterial properties, the antifungal efficacy of related compounds has also been an area of investigation. Metal complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol have been tested for their antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger nih.goveurekaselect.com. These studies indicate that the broader class of molecules to which this compound belongs warrants further exploration for potential antifungal applications.
Antiviral Activity (e.g., Anti-Hepatitis C Virus, Anti-Human Immunodeficiency Virus)
The antiviral landscape is continually evolving, with a constant need for new therapeutic agents against viruses like the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). While the direct antiviral activity of this compound is not extensively reported, research on related structures provides some context.
For instance, a series of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines were synthesized and evaluated as potential prodrugs of penciclovir, an antiviral medication nih.gov. In the realm of anti-HCV research, the development of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides has been explored, with some analogues showing activity in the low micromolar range in replicon assays nih.govresearchgate.networktribe.com. Although these compounds are structurally distinct, they highlight the ongoing efforts to develop novel antiviral agents from diverse chemical scaffolds. Direct evaluation of this compound against HCV and HIV is necessary to determine its potential in this therapeutic area.
Antioxidant Activity Investigations
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of phenolic and methoxy-substituted compounds is well-established.
A study on a related compound, 2-methoxy-4-((4-methoxyphenyl imino)-methyl) phenol, which shares the 2-methoxy-4-substituted aniline motif, demonstrated significant antioxidant activity with an EC50 value of 10.46 ppm in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay atlantis-press.com. This suggests that the methoxyaniline portion of the molecule contributes to its radical scavenging properties.
Research on other methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has also shown that the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring play an important role in their antioxidant activity nih.gov. While these findings are for related structures, they strongly imply that this compound is likely to possess antioxidant properties that warrant further quantitative investigation through standard assays like DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The structure-activity relationship (SAR) of a compound describes how modifications to its molecular structure affect its biological activity. For "this compound," while specific and extensive SAR studies are not widely published, we can infer potential relationships based on research on analogous structures, particularly within the realm of kinase inhibitors where aniline and imidazole moieties are common pharmacophores.
The core structure of this compound can be dissected into three key components for SAR analysis: the substituted aniline ring, the 2-methylimidazole (B133640) moiety, and the linkage between them.
The Substituted Aniline Ring:
The aniline portion of the molecule, with its methoxy substituent at the 2-position, is crucial for its interaction with biological targets. In many kinase inhibitors, the aniline or anilino-quinazoline scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov
Methoxy Group at Position 2: The methoxy group is an electron-donating group and can influence the pKa of the aniline nitrogen. Its placement at the ortho-position can also induce a specific conformation of the molecule, which may be favorable for binding to a target protein. Modifications to this group, such as replacing it with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy), could probe the steric tolerance of the binding pocket. Complete removal or replacement with an electron-withdrawing group would likely have a significant impact on binding affinity and selectivity.
Substituents on the Aniline Ring: The addition of other substituents to the aniline ring could further modulate activity. For instance, in studies on 4-anilinoquinazolines, small lipophilic groups at the 3-position of the aniline ring were found to be favorable for potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov While our subject compound has a different core, this principle of small lipophilic substituents enhancing activity could potentially apply.
The 2-Methylimidazole Moiety:
The imidazole ring is a common feature in many biologically active compounds, capable of participating in hydrogen bonding and metal coordination. researchgate.net
Nitrogen Atoms of the Imidazole Ring: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, which is a critical interaction for binding to many protein targets. The specific orientation of these nitrogen atoms is key for achieving high-affinity binding.
Methyl Group at Position 2: The methyl group on the imidazole ring provides a point of steric interaction and can influence the electronic properties of the ring. In some contexts, this methyl group may fit into a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity. Conversely, its removal or replacement with a larger alkyl group could either improve or diminish activity depending on the topology of the binding site. nih.gov Studies on other kinase inhibitors have shown that even small changes, like the position of a methyl group, can significantly alter potency and selectivity. nih.gov
Interactive Data Table: Inferred SAR of this compound Analogs
| Modification | Position | Rationale for Potential Activity Change | Predicted Outcome on Activity |
| Methoxy to Ethoxy | 2-position of aniline | Probes steric tolerance of the binding pocket. | May be tolerated or slightly decrease activity. |
| Methoxy to Hydrogen | 2-position of aniline | Alters electronic properties and conformation. | Likely to decrease activity. |
| Addition of Fluoro | 3-position of aniline | Increases lipophilicity and may form favorable interactions. | Potentially increases activity. |
| Methyl to Hydrogen | 2-position of imidazole | Reduces steric bulk and alters electronic properties. | Activity could increase or decrease depending on the target. |
| Methyl to Ethyl | 2-position of imidazole | Increases steric bulk. | Likely to decrease activity due to steric hindrance. |
Rational Design of Ligands for Specific Biological Targets
The principles of rational drug design can be applied to "this compound" to develop novel ligands with enhanced potency, selectivity, and pharmacokinetic properties for specific biological targets. Given the structural motifs present in the molecule, it holds potential as a scaffold for designing inhibitors of protein kinases, which are frequently implicated in diseases such as cancer and inflammatory disorders.
Targeting Protein Kinases:
The 4-(imidazol-1-yl)aniline scaffold is a known hinge-binding motif in many kinase inhibitors. nih.gov The rational design process would involve using the structure of "this compound" as a starting point and introducing modifications to optimize its interaction with the ATP-binding site of a target kinase.
Scaffold Hopping and Bioisosteric Replacement: One approach is "scaffold hopping," where the aniline or imidazole ring is replaced with another bioisosteric ring system to explore new chemical space and potentially improve properties. For example, the imidazole ring could be replaced with other five-membered heterocycles like pyrazole (B372694) or triazole to alter the hydrogen bonding pattern and dipole moment. nih.gov
Structure-Based Drug Design (SBDD): If the crystal structure of a target kinase in complex with a ligand similar to "this compound" is available, SBDD can be employed. This would involve using computational modeling to predict how modifications to the lead compound would affect its binding affinity and selectivity. For instance, if a nearby hydrophobic pocket is identified, the methyl group on the imidazole could be extended with a longer alkyl chain to occupy that pocket and increase potency.
Fragment-Based Drug Design (FBDD): The "this compound" molecule can be considered as being composed of two fragments: the 2-methoxyaniline fragment and the 2-methylimidazole fragment. In FBDD, these fragments could be individually screened for binding to a target protein. If both fragments show binding, they can be linked together in various ways to create a high-affinity ligand.
Interactive Data Table: Rational Design Strategies for Novel Ligands
| Design Strategy | Modification Example | Targeted Improvement | Potential Biological Target |
| Scaffold Hopping | Replace imidazole with pyrazole. | Alter hydrogen bonding and improve selectivity. | Protein Kinases (e.g., p38 MAPK, JAK2) nih.gov |
| Structure-Based Design | Extend methyl group to an ethyl or propyl group. | Increase hydrophobic interactions and potency. | Protein Kinases with accessible hydrophobic pockets. |
| Fragment-Based Linking | Introduce a flexible linker between the aniline and imidazole rings. | Optimize orientation and binding affinity. | Novel protein targets identified through screening. |
| Bioisosteric Replacement | Replace methoxy group with a trifluoromethoxy group. | Improve metabolic stability and cell permeability. | Various enzymes and receptors. |
By systematically applying these rational design principles, "this compound" can serve as a valuable starting point for the development of new therapeutic agents with tailored biological activities.
Materials Science and Emerging Applications
Functional Materials Incorporating 2-Methoxy-4-(2-methylimidazol-1-yl)aniline Derivatives
Derivatives of aniline (B41778) are foundational in the development of various functional materials, including conducting polymers and electroactive materials. The copolymerization of aniline and its derivatives, such as 2-methyl aniline, has been explored to enhance properties like solubility while modulating conductivity. For instance, copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid have been synthesized to improve the processability of polyaniline, a well-known conducting polymer. The incorporation of the 2-methyl aniline monomer was found to increase the solubility of the resulting copolymer, although it led to a decrease in electrical conductivity.
The imidazole (B134444) scaffold is another key component that imparts valuable properties to functional materials. Imidazole and its derivatives are recognized for their diverse applications in medicinal and industrial chemistry. They are integral to many biologically active compounds and are also used as building blocks for novel materials. The unique structural characteristics of the imidazole ring allow it to participate in various interactions, such as hydrogen bonding and coordination with metal ions, making it a valuable component in the design of functional materials.
While specific research on the incorporation of "this compound" into functional materials has not been extensively reported, its hybrid structure suggests potential as a monomer for novel polymers with tailored electronic and physical properties. The methoxy (B1213986) and methyl substituents could influence the solubility and morphology of the resulting materials, while the aniline and imidazole groups offer sites for polymerization and further functionalization.
Dye Chemistry and Optical Applications
Aniline derivatives are classic precursors in the synthesis of azo dyes, which are a major class of colorants used in various industries. The diazotization of an aromatic amine, such as a substituted aniline, followed by coupling with a suitable coupling agent, leads to the formation of an azo compound with characteristic absorption in the visible spectrum.
The imidazole ring is also a known component in certain classes of dyes and fluorescent molecules. The electronic properties of the imidazole ring can be tuned by substitution, which in turn affects the optical properties of the molecule.
Given that "this compound" contains a readily diazotizable aniline group, it is a viable candidate for the synthesis of novel azo dyes. The presence of the 2-methylimidazole (B133640) moiety as part of the aniline precursor would be expected to significantly influence the color, fastness, and other properties of the resulting dyes.
Table 1: Examples of Azo Dyes Derived from Substituted Anilines
| Diazo Component | Coupling Component | Resulting Dye Color |
| 2-Methoxy-5-nitroaniline | Aryloxy and arylamine couplers | Yellow to Orange scialert.net |
| 2-Methoxyaniline | Guanine | Reddish-orange researchgate.net |
This table is based on data from studies on analogous compounds and is for illustrative purposes.
Supramolecular Assemblies and Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Both aniline and imidazole derivatives are excellent building blocks for supramolecular assemblies due to their ability to participate in these interactions.
The imidazole ring, with its hydrogen bond donor and acceptor sites, is frequently utilized in the construction of supramolecular complexes. nih.gov For instance, a supramolecular polymer has been constructed using mixed imidazole and carboxylate ligands, where the imidazole rings participate in π-π stacking interactions, contributing to the formation of a three-dimensional structure. mdpi.com
Aniline derivatives can also engage in hydrogen bonding through the amino group, and the aromatic ring can participate in π-π stacking. While there is no specific literature on the supramolecular chemistry of "this compound," its structure suggests a high potential for forming intricate supramolecular architectures. The N-H of the aniline, the nitrogen atoms of the imidazole ring, and the oxygen of the methoxy group can all act as hydrogen bond acceptors or donors. Furthermore, the phenyl and imidazole rings can engage in π-π stacking interactions.
Table 2: Interactions in Imidazole-Based Supramolecular Assemblies
| Type of Interaction | Participating Groups |
| Hydrogen Bonding | Imidazole N-H, Carboxylate O |
| π-π Stacking | Imidazole rings |
This table is based on data from studies on analogous compounds and is for illustrative purposes.
Applications in Chemical Sensors and Fluorescent Probes
The development of chemical sensors and fluorescent probes is a significant area of materials science. Molecules that exhibit a change in their optical properties, such as color or fluorescence, in the presence of a specific analyte are of great interest.
The imidazole core is a common feature in the design of fluorescent probes. For example, a fluorescent probe with a vanillin–pyridine–imidazole core structure has been developed for the detection of carboxylesterase. frontiersin.orgfrontiersin.org In this system, the imidazole moiety is part of the fluorophore, and its electronic properties are crucial for the sensing mechanism. Other imidazole-based fluorescent receptors have been synthesized for the detection of anions like cyanide, where the interaction of the anion with the imidazole-containing molecule leads to a change in color and fluorescence. nih.gov
While "this compound" has not been specifically investigated as a chemical sensor, its structure contains the necessary components. The aniline and imidazole groups can be part of a larger conjugated system that could exhibit fluorescence. The lone pair of electrons on the aniline nitrogen and the imidazole nitrogens could potentially interact with analytes, leading to a detectable change in the molecule's photophysical properties.
Table 3: Examples of Imidazole-Based Fluorescent Probes
| Probe Core Structure | Analyte Detected |
| Vanillin–pyridine–imidazole | Carboxylesterase frontiersin.orgfrontiersin.org |
| Imidazole-based receptors | Cyanide, Fluoride (B91410), Acetate anions nih.gov |
This table is based on data from studies on analogous compounds and is for illustrative purposes.
Future Research Directions
Development of Novel and Sustainable Synthetic Pathways
The synthesis of N-arylimidazoles and substituted anilines often relies on traditional cross-coupling reactions like the Buchwald-Hartwig amination, which, while effective, can involve expensive catalysts, harsh conditions, and complex purification procedures. Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Methoxy-4-(2-methylimidazol-1-yl)aniline.
Key areas of investigation include:
Green Chemistry Approaches: Exploration of catalyst- and solvent-free reaction conditions, potentially utilizing microwave or ultrasonic irradiation to accelerate reaction times and improve yields. Such methods reduce environmental impact and operational costs.
Heterogeneous Catalysis: The design and application of recoverable and reusable heterogeneous catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH) NPs) or copper-based nanocatalysts, could streamline the synthesis and purification processes.
One-Pot Syntheses: Developing convergent, one-pot strategies starting from readily available precursors could significantly improve efficiency. For instance, methods for synthesizing substituted anilines directly from cyclohexanones could be integrated into a streamlined process.
Flow Chemistry: The implementation of continuous flow chemistry could offer enhanced safety, scalability, and process control, allowing for the efficient and reproducible production of the target compound.
| Synthetic Strategy | Traditional Approach (e.g., Buchwald-Hartwig) | Proposed Sustainable Approach | Key Research Goal |
| Catalyst | Homogeneous Pd or Cu complexes | Reusable heterogeneous nanocatalysts (e.g., Pd/AlO(OH)) | Reduce catalyst waste and cost; simplify purification. |
| Solvent | High-boiling organic solvents (e.g., Toluene, Dioxane) | Green solvents (e.g., water/IPA) or solvent-free conditions | Minimize environmental impact and toxicity. |
| Energy Input | Conventional heating (reflux) | Microwave or ultrasonic irradiation | Reduce reaction times and energy consumption. |
| Process | Multi-step with intermediate isolation | One-pot or continuous flow synthesis | Improve overall yield and process efficiency. |
Exploration of Advanced Catalytic Applications and Mechanistic Insights
The structure of this compound, featuring both a coordinating imidazole (B134444) nitrogen and a modifiable aniline (B41778) group, makes it a promising candidate for applications in catalysis.
Future research should focus on:
Ligand Development: Investigating the compound as an N-donor ligand for transition metals like palladium and copper in cross-coupling reactions. The electronic properties conferred by the methoxy (B1213986) and amino groups on the aniline ring could tune the catalytic activity of the metal center.
N-Heterocyclic Carbene (NHC) Precursors: The molecule serves as an ideal backbone for the synthesis of novel NHC precursors. The aniline nitrogen can be functionalized to create bidentate or pincer-type ligands, which are highly sought after in catalysis for their ability to stabilize metal centers and promote challenging transformations.
Organocatalysis: 2-Methylimidazole (B133640) is a known organocatalyst for various transformations, including Knoevenagel condensation. The electronic influence of the substituted aniline moiety could modulate the basicity and nucleophilicity of the imidazole ring, potentially leading to new organocatalysts with enhanced activity or selectivity.
Mechanistic Studies: A deep understanding of the catalytic mechanism is crucial for rational catalyst design. Future work should involve detailed mechanistic investigations, including kinetic studies and density functional theory (DFT) calculations, to elucidate the role of the ligand structure in the catalytic cycle.
| Potential Catalytic Role | Relevant Structural Feature(s) | Target Reactions | Research Objective |
| N-Donor Ligand | Imidazole nitrogen, Aniline nitrogen | Suzuki, Heck, C-N cross-coupling | Tune catalyst activity and stability. |
| NHC Precursor | Imidazole ring, functionalizable aniline group | Olefin metathesis, Asymmetric catalysis | Develop novel, robust NHC ligands. |
| Organocatalyst | Imidazole ring (Brønsted base/nucleophile) | Knoevenagel condensation, Epoxide ring-opening | Enhance catalytic efficacy through electronic tuning. |
Deeper Understanding of Structure-Activity Relationships for Targeted Biological Efficacy
The imidazole and aniline motifs are prevalent in a vast number of biologically active molecules, particularly as scaffolds in kinase inhibitors and other therapeutics. This makes this compound a compelling starting point for drug discovery. A systematic exploration of its structure-activity relationship (SAR) is a critical next step.
Future research directions include:
Systematic Analog Synthesis: A library of analogs should be synthesized to probe the importance of each structural feature. Modifications could include altering the substituent at the 2-position of the imidazole, changing the substitution pattern on the aniline ring, and functionalizing the aniline nitrogen.
Pharmacophore Modeling: Computational approaches, such as pharmacophore modeling, can be employed to identify the key steric and electronic features necessary for biological activity. These models can then guide the design of new, more potent, and selective compounds, reducing the need for extensive empirical screening.
Target Identification and Validation: The compound and its analogs should be screened against diverse biological targets, such as panels of protein kinases, to identify potential therapeutic applications. Once a primary target is identified, further biochemical and cell-based assays are needed to validate the mechanism of action.
| Structural Modification | Rationale | Potential Impact on Activity |
| Replace imidazole C2-methyl with H, ethyl, CF3 | Probe steric and electronic requirements at the binding site. | Alter potency and selectivity. |
| Vary aniline ring substituents (e.g., move methoxy, add F, Cl) | Modulate solubility, metabolic stability, and electronic properties. | Improve pharmacokinetic properties (ADME). |
| N-Acylate or N-alkylate the aniline nitrogen | Explore prodrug strategies or introduce new interaction points. | Modify bioavailability and target engagement. |
| Introduce chirality to substituents | Explore stereospecific interactions with the biological target. | Enhance potency and reduce off-target effects. |
Integration with Advanced Materials Science for Multifunctional Applications
The aromatic and heterocyclic nature of this compound suggests its utility as a monomer or building block in the field of materials science. Research should be directed towards integrating this molecule into functional materials.
Key areas for exploration are:
Conductive Polymers: Polyaniline is a well-established conductive polymer. Future studies could explore the electropolymerization of this compound to create novel functionalized polymers. The imidazole side chains could provide sites for ion coordination, leading to materials with applications in sensors, batteries, or electrochromic devices.
Metal-Organic Frameworks (MOFs): Imidazole derivatives are excellent ligands for the construction of MOFs. The title compound could be used as a linker to create porous, crystalline materials. The aniline group provides a handle for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, or heterogeneous catalysis.
Luminescent Materials: Many imidazole-based compounds exhibit fluorescence or phosphorescence. Research into the photophysical properties of this compound and its derivatives could lead to the development of new materials for organic light-emitting diodes (OLEDs), chemical sensors, or anti-counterfeiting applications. The methoxy-aniline moiety can act as an electron-donating group, which is a common strategy for tuning the emission wavelength and quantum yield of fluorophores.
| Material Application | Relevant Molecular Feature | Desired Property | Potential Function |
| Conductive Polymers | Polymerizable aniline backbone | Electrical conductivity, Ionic conductivity | Chemical sensors, Antistatic coatings |
| Metal-Organic Frameworks (MOFs) | Imidazole N-donor, Aniline functional handle | High surface area, Tunable porosity | Gas storage, Catalysis, Separation |
| Luminescent Materials | Conjugated π-system of imidazole and aniline rings | High quantum yield, Tunable emission | OLEDs, Fluorescent probes |
Interdisciplinary Research in Chemical Biology and Medicinal Chemistry
To fully realize the therapeutic potential of this compound, a highly collaborative, interdisciplinary approach is essential. This involves bridging the gap between fundamental chemistry and applied biological sciences.
Future research should emphasize:
Development of Chemical Probes: Derivatives of the compound could be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create chemical probes. These tools would enable the identification of cellular binding partners and the visualization of biological processes, providing critical insights into the molecule's mechanism of action. The chemistry of N-acyl imidazoles, for example, has been leveraged for protein labeling.
Fragment-Based Drug Discovery (FBDD): The molecule can be considered a high-value fragment for FBDD campaigns. Its two distinct heterocyclic and aromatic components can be used as starting points to build more complex and potent drug candidates against a variety of disease targets.
Integrated Drug Discovery Programs: A comprehensive effort combining synthetic chemistry, computational modeling, structural biology, pharmacology, and toxicology is required. Such a program would systematically advance promising analogs from initial hits to lead compounds and, ultimately, to clinical candidates. This requires seamless collaboration between experts in each of these fields to address challenges related to potency, selectivity, pharmacokinetics, and safety.
| Research Area | Involved Disciplines | Primary Goal |
| Chemical Probe Design | Synthetic Chemistry, Chemical Biology, Cell Biology | Identify biological targets and elucidate mechanism of action. |
| Fragment-Based Screening | Medicinal Chemistry, Structural Biology, Biophysics | Discover novel starting points for drug development. |
| Lead Optimization | Computational Chemistry, Pharmacology, Toxicology | Improve potency, selectivity, and ADMET properties of hit compounds. |
| Translational Studies | Medicinal Chemistry, Clinical Sciences | Advance optimized compounds towards preclinical and clinical evaluation. |
Q & A
Q. What synthetic routes are recommended for preparing 2-Methoxy-4-(2-methylimidazol-1-yl)aniline, and how can reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach starts with 4-aminoanisole (2-methoxyaniline), where the methylimidazole group is introduced via a palladium-catalyzed coupling or nucleophilic displacement. Critical parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Temperature : Reactions often require heating (80–120°C) to activate aromatic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and imidazole protons (δ ~7.1–7.5 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₃N₃O, theoretical 203.1055 g/mol).
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., IC₅₀ variability) be systematically addressed?
- Methodological Answer : Variability often arises from assay conditions or compound purity. Strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO <0.1%).
- Purity validation : HPLC (≥97% purity) minimizes interference from byproducts .
- Dose-response curves : Triplicate measurements reduce experimental noise (Note: BenchChem excluded per guidelines).
Q. How do electronic effects from the 2-methoxy and 2-methylimidazol-1-yl groups influence electrophilic substitution reactivity?
- Methodological Answer : The methoxy group (-OCH₃) is electron-donating, activating the ring for electrophilic attack at the para position. Conversely, the methylimidazole group introduces steric hindrance, directing substitution to less hindered sites. Computational modeling (DFT) predicts regioselectivity, validated by nitration or halogenation experiments .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Key precautions include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
